molecular formula C18H18F3N3O2 B2812234 Pyridin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone CAS No. 2380009-24-3

Pyridin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone

Cat. No. B2812234
CAS RN: 2380009-24-3
M. Wt: 365.356
InChI Key: FOZHJFMPSLJEHK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains two pyridin-2-yl groups, which are aromatic rings with a nitrogen atom . It also has a trifluoromethyl group attached to the pyridine ring, which could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties. The presence of aromatic rings (pyridin-2-yl groups) and a trifluoromethyl group could influence its reactivity, polarity, and other properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the pyridin-2-yl groups might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of aromatic rings and a trifluoromethyl group could affect its polarity, solubility, and stability .

Future Directions

The compound could potentially be studied for various applications, depending on its properties and biological activity. For example, if it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

pyridin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)15-5-3-6-16(23-15)26-12-13-7-10-24(11-8-13)17(25)14-4-1-2-9-22-14/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZHJFMPSLJEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

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